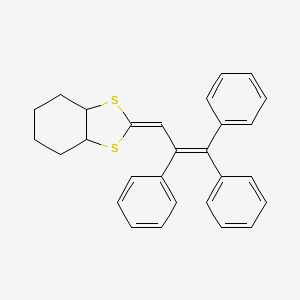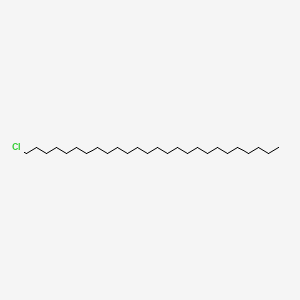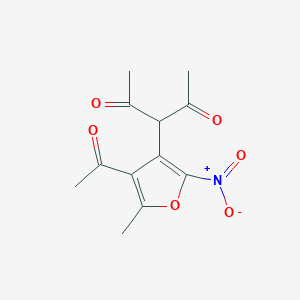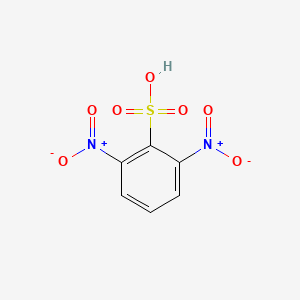
2,6-Dinitrobenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dinitrobenzene-1-sulfonic acid: is an aromatic compound characterized by the presence of two nitro groups (-NO₂) and a sulfonic acid group (-SO₃H) attached to a benzene ring. This compound is known for its strong electron-withdrawing properties due to the nitro groups, which significantly influence its chemical reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzene-1-sulfonic acid typically involves the nitration of benzene derivatives. The process can be summarized as follows:
Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce nitro groups at the desired positions.
Sulfonation: The nitrated benzene is then subjected to sulfonation using fuming sulfuric acid (oleum) to introduce the sulfonic acid group.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitro groups in 2,6-Dinitrobenzene-1-sulfonic acid can be reduced to amino groups (-NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups. Common nucleophiles include hydroxide ions (OH⁻) and amines (NH₂R).
Common Reagents and Conditions:
Reducing Agents: Iron and hydrochloric acid, catalytic hydrogenation.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Reduction Products: 2,6-Diaminobenzene-1-sulfonic acid.
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dinitrobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals, including catalysts and stabilizers.
Mecanismo De Acción
The mechanism of action of 2,6-Dinitrobenzene-1-sulfonic acid is primarily influenced by its electron-withdrawing nitro groups. These groups enhance the compound’s reactivity towards nucleophiles and reducing agents. The sulfonic acid group increases the compound’s solubility in water, facilitating its use in various aqueous reactions.
Comparación Con Compuestos Similares
- 2,4-Dinitrobenzene-1-sulfonic acid
- 2,5-Dinitrobenzene-1-sulfonic acid
- 3,5-Dinitrobenzene-1-sulfonic acid
Comparison:
- Reactivity: The position of the nitro groups significantly affects the reactivity of these compounds. For example, 2,6-Dinitrobenzene-1-sulfonic acid has different reactivity compared to 2,4-Dinitrobenzene-1-sulfonic acid due to the electronic effects of the substituents.
- Applications: While all these compounds are used in similar applications, the specific position of the nitro groups can influence their suitability for certain reactions and processes.
This compound stands out due to its unique combination of nitro and sulfonic acid groups, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
54730-01-7 |
|---|---|
Fórmula molecular |
C6H4N2O7S |
Peso molecular |
248.17 g/mol |
Nombre IUPAC |
2,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4N2O7S/c9-7(10)4-2-1-3-5(8(11)12)6(4)16(13,14)15/h1-3H,(H,13,14,15) |
Clave InChI |
JIBYVYTYCPNJJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



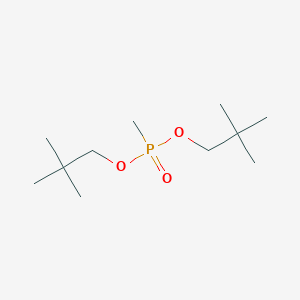
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
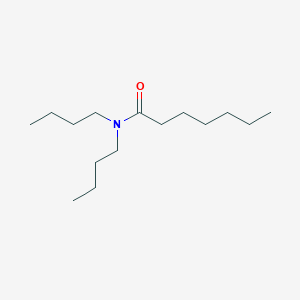
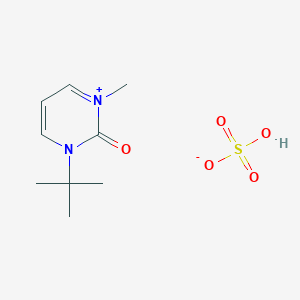
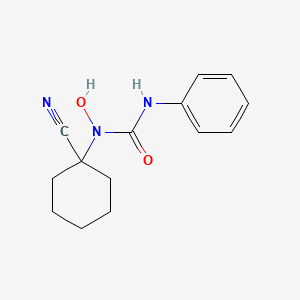
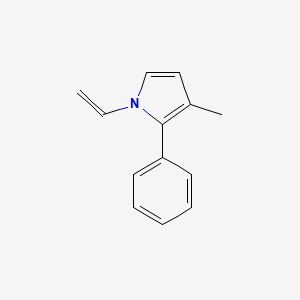
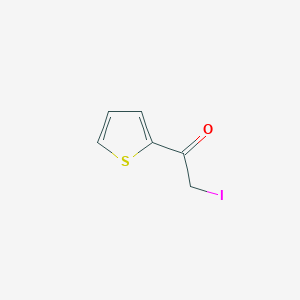

![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
